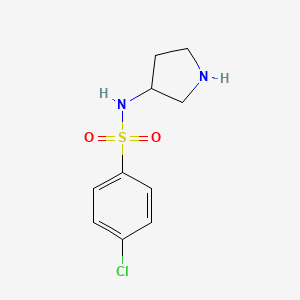












|
REACTION_CXSMILES
|
[Br-].C(CCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[Na].[H-].[Na+].C(OC([N:38]1[CH2:42][C@H:41]([NH:43][S:44]([C:47]2[CH:52]=[CH:51][C:50]([Cl:53])=[CH:49][CH:48]=2)(=[O:46])=[O:45])[CH2:40][C@H:39]1C=O)=O)(C)(C)C>CS(C)=O.O>[Cl:53][C:50]1[CH:49]=[CH:48][C:47]([S:44]([NH:43][CH:41]2[CH2:42][NH:38][CH2:39][CH2:40]2)(=[O:46])=[O:45])=[CH:52][CH:51]=1 |f:0.1,3.4,^1:27|
|


|
Name
|
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(=O)(O)CCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
3.12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
(2S,4R)-1-t-butoxycarbonyl-4-(4chlorophenylsulfonylamino)-2-formylpyrrolidine
|
|
Quantity
|
5.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)NS(=O)(=O)C1=CC=C(C=C1)Cl)C=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
the aqueous solution was washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed successively with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on a silica gel column with a mixture of chloroform and methanol (40:1) as an eluent
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1CCNC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.64 g | |
| YIELD: CALCULATEDPERCENTYIELD | 225.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |